L-Selenocystine
Overview
Description
L-Selenocystine is a redox-active selenium compound with both anti- and pro-oxidant actions . It is the oxidized derivative of the canonical amino acid selenocysteine . This compound can be reduced by low molecular thiols and disulfide reductases to Sec .
Synthesis Analysis
Selenocysteine, the 21st genetically encoded amino acid, is the major form of the antioxidant trace element selenium in the human body. Its synthesis proceeds through a phosphorylated intermediate in a tRNA-dependent fashion . The final step of selenocysteine formation is catalyzed by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SEPSECS) that converts phosphoseryl-tRNA (Sec) to selenocysteinyl-tRNA (Sec) .Molecular Structure Analysis
The molecular formula of L-Selenocystine is CHNOSe with an average mass of 168.053 Da and a monoisotopic mass of 168.964203 Da .Chemical Reactions Analysis
Selenocystine is the Se-analogue of cysteine and is rarely encountered outside of living tissue because it is very susceptible to air-oxidation .Physical And Chemical Properties Analysis
L-Selenocystine has a boiling point of 320.8±37.0 °C at 760 mmHg, a melting point of 265 °C, and a molecular weight of 196.106 . It appears as a white to gray-white powder .Scientific Research Applications
Antitumor Activity
L-Selenocystine has been identified as a novel agent with broad-spectrum antitumor activity. Studies have demonstrated its effectiveness in inducing dose-dependent apoptosis in various human cancer cell lines, including A375, HepG2, and MCF7 cells. The mechanism involves time- and dose-dependent increases in intracellular reactive oxygen species (ROS) in susceptible cancer cells. This leads to significant DNA strand breaks and apoptosis in these cells, suggesting a role for ROS as a mediator in the signaling pathway of selenocystine-induced apoptosis (Chen & Wong, 2009).
NMR Studies and Structural Effects
L-Selenocystine's specialized biological roles, particularly in the active sites of selenoproteins and enzymes, have prompted research into its NMR properties. Solid-state NMR measurements of the L-selenocystine chemical shift tensor provide insights into various structural effects on its chemical shift tensor. These studies are crucial for understanding the compound's conformational variability and its potential in biochemistry and drug design (Struppe, Zhang, & Rozovsky, 2015).
Cell Cycle Arrest and Apoptosis in Cancer Cells
In addition to apoptosis, L-Selenocystine has been shown to induce S-phase arrest in human breast adenocarcinoma MCF-7 cells. This process is linked with a decrease in the protein expression of cyclins and cyclin-dependent kinases, and induction of p21waf1/Cip1, p27Kip1, and p53. The compound also triggers activation of various cellular pathways like JNK, p38 MAPK, ERK, and Akt, establishing a mechanistic link between these pathways and cell cycle arrest and apoptosis induced by selenocystine (Chen & Wong, 2008).
Anti Proliferative Activity in Keloids
Research has also identified L-Selenocystine's anti proliferative activity on human keloids. Analysis of gene expression profiles in keloid fibroblasts treated with selenocystine revealed up-regulation of genes encoding cell death and transcription factors. This finding suggests its potential therapeutic application in managing keloid fibroblasts and related conditions (De Felice et al., 2011).
Enhancement of Anti-tumor Function of T-lymphocytes
Selenocystine has shown promise in enhancing the anti-tumor function of T-lymphocytes in colonic cancer cells. The effect was time- and dose-dependent, suggesting its potential in immunotherapy for colonic cancer (Zhao Re, 2000).
Synthesis and Stabilization Studies
Studies on internally stabilized selenocysteine derivatives, including selenocystine, have provided insights into the synthesis and characteristics of these compounds. Understanding the stabilization and reactivity of these derivatives is crucial for their application in biological and medicinal chemistry (Phadnis & Mugesh, 2005).
Safety And Hazards
Future Directions
Despite the remarkable progress, important questions about selenocysteine synthases and their biological roles remain unanswered . The full understanding of this incorporation mechanism is currently helping the protein engineering process and synthetic biology, allowing a “new expansion” of the genetic code .
properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044310 | |
Record name | 3,3'-Diselenobis[L-alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Selenocystine | |
CAS RN |
29621-88-3 | |
Record name | L-Selenocystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenocystine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Diselenobis[L-alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELENOCYSTINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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